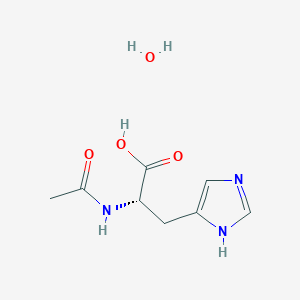

Acetyl histidine

Descripción general

Descripción

N-Acetil-L-histidina (monohidrato) es un derivado del aminoácido histidina. Es una biomolécula prominente que se encuentra en el cerebro, la retina y el cristalino de los vertebrados poiquilotermos, como peces, anfibios y reptiles . Este compuesto juega un papel significativo como osmolito, ayudando a mantener el equilibrio osmótico celular.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: N-Acetil-L-histidina (monohidrato) puede sintetizarse mediante la acetilación de L-histidina utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina. La reacción típicamente ocurre a temperatura ambiente y se le siguen pasos de purificación como la recristalización para obtener la forma monohidratada .

Métodos de Producción Industrial: La producción industrial de N-Acetil-L-histidina (monohidrato) involucra procesos de acetilación a gran escala utilizando reactivos y condiciones similares a la síntesis de laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas .

Tipos de Reacciones:

Oxidación: N-Acetil-L-histidina (monohidrato) puede sufrir reacciones de oxidación, particularmente en el anillo de imidazol, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas, como la presencia de agentes reductores fuertes.

Sustitución: El grupo acetilo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar nucleófilos como aminas o tioles para reacciones de sustitución.

Productos Principales:

Oxidación: Derivados oxidados de N-Acetil-L-histidina.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Biological Significance

Neuroprotective Properties

N-acetyl-L-histidine is noted for its potential neuroprotective effects. Studies have shown that it may help in reducing oxidative stress in neuronal tissues, which is crucial for maintaining cognitive functions and preventing neurodegenerative diseases. Its presence in high concentrations in the brain suggests a role in protecting neural cells from damage .

Antioxidant Activity

The compound exhibits antioxidant properties, which are vital for combating oxidative stress in various tissues. Research indicates that N-acetyl-L-histidine can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage .

Ophthalmological Applications

Cataract Prevention

One of the most notable applications of N-acetyl-L-histidine is its role in preventing cataract formation in fish models. Increased dietary histidine levels have been linked to elevated concentrations of N-acetyl-L-histidine in the lens, which correlates with reduced cataract severity. For instance, Atlantic salmon fed a histidine-enriched diet showed significant decreases in cataract incidence due to increased levels of N-acetyl-L-histidine .

Mechanism of Action

The proposed mechanism involves the synthesis of N-acetyl-L-histidine from histidine and acetate within the lens, where it acts as an osmolyte and antioxidant. The compound's ability to maintain lens transparency and prevent protein aggregation is crucial for eye health .

Nutritional Applications

Dietary Supplementation

N-acetyl-L-histidine has been explored as a dietary supplement due to its potential benefits in enhancing growth and metabolic functions in various animal species. Research indicates that appropriate levels of histidine supplementation can improve protein synthesis and overall growth performance in livestock and aquaculture .

Impact on Metabolic Health

In humans, dietary histidine (and by extension, its acetylated form) has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced inflammation . This positions N-acetyl-L-histidine as a candidate for further research into nutritional strategies for managing metabolic disorders.

Case Studies

Mecanismo De Acción

N-Acetil-L-histidina (monohidrato) ejerce sus efectos principalmente a través de su papel como osmolito. Ayuda a mantener el equilibrio osmótico dentro de las células regulando el contenido de agua y las concentraciones de iones. En el cristalino de los vertebrados poiquilotermos, funciona como una bomba de agua molecular, transportando moléculas de agua y previniendo la formación de cataratas . El compuesto se sintetiza a partir de L-histidina y acetil coenzima A y se hidroliza mediante acilasas específicas en los fluidos oculares .

Compuestos Similares:

N-Acetil-L-aspartato: Otro aminoácido acetilado que se encuentra en el cerebro y el ojo, particularmente en aves y mamíferos.

N-Acetil-L-cisteína: Conocido por sus propiedades antioxidantes y su uso en tratamientos médicos.

N-Acetil-L-metionina: Utilizado en investigación bioquímica y como suplemento dietético.

Comparación: N-Acetil-L-histidina (monohidrato) es único en su papel específico como osmolito en vertebrados poiquilotermos. A diferencia de N-Acetil-L-aspartato, que es más prevalente en vertebrados homeotermos, N-Acetil-L-histidina se encuentra principalmente en especies ectotérmicas. Su función como bomba de agua molecular en el cristalino también es distinta de los roles de otros aminoácidos acetilados .

Comparación Con Compuestos Similares

N-Acetyl-L-aspartate: Another acetylated amino acid found in the brain and eye, particularly in birds and mammals.

N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

N-Acetyl-L-methionine: Used in biochemical research and as a dietary supplement.

Comparison: N-Acetyl-L-histidine (monohydrate) is unique in its specific role as an osmolyte in poikilothermic vertebrates. Unlike N-Acetyl-L-aspartate, which is more prevalent in homeothermic vertebrates, N-Acetyl-L-histidine is primarily found in ectothermic species. Its function as a molecular water pump in the lens is also distinct from the roles of other acetylated amino acids .

Actividad Biológica

Acetyl histidine, specifically N-acetyl-L-histidine (NAH), is a derivative of the amino acid histidine that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, physiological roles, and implications in various studies.

N-acetyl-L-histidine is formed by the acetylation of the amino acid histidine. This modification can influence the compound's solubility, stability, and biological interactions. The acetyl group enhances the lipophilicity of histidine, potentially affecting its transport across biological membranes.

Biological Functions

-

Antioxidant Activity :

- NAH has been identified as a significant antioxidant in various biological systems. In studies involving fish, increased dietary histidine led to elevated levels of NAH in the lens, which correlated with reduced cataract formation, suggesting a protective role against oxidative stress in ocular tissues .

- Neurological Implications :

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

-

Histone Acetylation :

Acetylation is a critical post-translational modification that regulates gene expression. Studies have shown that NAH can influence histone acetylation patterns, which may affect cellular responses to stress and inflammation . -

Interaction with Cellular Pathways :

NAH has been implicated in modulating pathways such as the Peroxisome proliferator-activated receptor (PPAR) signaling pathway. This modulation may influence lipid metabolism and energy homeostasis .

Table 1: Summary of Key Studies on this compound

Análisis De Reacciones Químicas

Degradation and Hydrolysis

NAH undergoes hydrolysis via NAH deacetylase (EC 3.5.1.34), regenerating histidine and acetate :This reaction is compartmentalized in teleost fish, where hydrolysis occurs extracellularly in ocular fluid, followed by histidine reuptake .

Hydrolysis Kinetics in Fish Lens:

| Parameter | Value | Source |

|---|---|---|

| 12 μmol/min/mg | ||

| pH Optimum | 6.8–7.2 |

4-Hydroxynonenal (HNE) Modification

The imidazole ring of NAH reacts with lipid peroxidation product HNE via Michael addition , forming stable adducts :Key Observations:

- Reaction yields stoichiometric loss of histidine residues .

- Adducts are reducible by NaBH, forming stable derivatives detectable via -labeling .

Chlorination Reactions

NAH reacts with hypochlorous acid (HOCl) under disinfection conditions, forming β-cyanoalanine as the dominant product :Reactivity Comparison (vs. Tyrosine):

| Parameter | Histidine | Tyrosine |

|---|---|---|

| Reaction Half-life | 12–24 h | 15–30 min |

| Major Product | β-cyanoalanine (50% yield) | Dichlorotyrosine |

| Low-MW Byproducts | ≤7% (e.g., trihalomethanes) | ≥30% |

Photooxygenation and Crosslinking

Exposure to singlet oxygen () in the presence of photosensitizers (e.g., Rose Bengal) leads to imidazole ring oxidation , producing hydrated imidazolone derivatives :Mechanistic Insights:

- pH-dependent tautomerization influences product distribution .

- Crosslinking with adjacent histidine residues forms His-His dimers .

Phosphorylation and Transacetylation

NAH participates in phosphoryl transfer reactions, forming 3-phosphohistidine under alkaline conditions :Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| pH | 8.5 | |

| Temperature | 40°C |

Esterification and Derivatization

NAH reacts with diazomethane to form methyl esters , facilitating analytical derivatization :Synthetic Yield:

| Condition | Yield |

|---|---|

| Methanol, HSO | 75–80% |

| Room Temperature, 4h | 65% |

Oxidative Pathways

NAH is oxidized by reactive oxygen species (ROS) to form imidazoleacetaldehyde and imidazoleacetic acid , intermediates in histamine catabolism .

Oxidation Products:

Comparative Reactivity

NAH’s imidazole ring exhibits lower electrophilic reactivity compared to free histidine due to acetyl group stabilization .

Reactivity Ranking (Amino Acids):

- Cysteine

- Methionine

- Tyrosine

- Histidine

- Tryptophan

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021292 | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-52-3 | |

| Record name | Acetyl histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.